1-(3-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride

Description

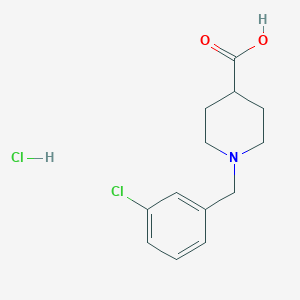

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative featuring a 3-chlorobenzyl substituent at the nitrogen atom and a carboxylic acid group at the 4-position of the piperidine ring, with a hydrochloride counterion. This structure confers unique physicochemical properties, including polarity from the carboxylic acid and lipophilicity from the aromatic chlorobenzyl group.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2.ClH/c14-12-3-1-2-10(8-12)9-15-6-4-11(5-7-15)13(16)17;/h1-3,8,11H,4-7,9H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKLODIGMGGASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrogen-Directed Alkylation with 3-Chlorobenzyl Halides

Alkylation of piperidine-4-carboxylic acid or its esters with 3-chlorobenzyl chloride represents a direct route. In a method analogous to CN102442937A, the nitrogen is deprotonated using bases like potassium hydroxide in methanol, enabling nucleophilic substitution. For instance, 1-benzyl-4-piperidone derivatives undergo alkylation at 0–15°C in methanol, achieving yields >90%. Adapting this to 3-chlorobenzyl systems requires inert solvents (e.g., dimethylbenzene) to minimize side reactions.

Critical Parameters :

Ester Protection and Deprotection Strategies

To prevent carboxylate interference during alkylation, piperidine-4-carboxylic acid is often protected as a methyl ester. Post-alkylation, hydrolysis with concentrated HCl (reflux, 10–20h) regenerates the carboxylic acid while forming the hydrochloride salt. This approach, detailed in CN102442937B, achieves an overall yield of 77.46%.

Cyanohydrin Formation and Hydrolysis

Cyanohydrin Intermediate Synthesis

Reaction of 1-(3-chlorobenzyl)-4-piperidone with hydrocyanic acid (HCN) under basic conditions installs a cyano group at the 4-position. As demonstrated in CN102442937A, HCN addition at 0–15°C followed by aniline-mediated cyclization yields 1-(3-chlorobenzyl)-4-cyano-4-anilinopiperidine. Aniline acts as a nucleophilic catalyst, though its role necessitates removal in subsequent steps.

Sulfuric Acid-Mediated Nitrile Hydrolysis

The cyano group is hydrolyzed to a carboxylic acid using 70–90% sulfuric acid at 20–50°C for 50–90 hours. This step, critical for carboxylate formation, requires precise pH control during workup (adjusted to 4–9 with ammonia). Patent data indicate >95% conversion efficiency under optimized conditions.

Hydrochloride Salt Formation

Final protonation employs concentrated HCl under reflux (10–20h), followed by crystallization at 0–30°C. The process, exemplified in CN102442937A, isolates the hydrochloride salt with 95.32% purity. Solvent selection (e.g., acetone-water mixtures) ensures high yields by minimizing solubility losses.

Comparative Analysis of Synthetic Routes

Trade-offs :

-

The cyanohydrin route offers high functionalization control but involves toxic HCN.

-

Direct alkylation simplifies steps but requires ester handling.

Optimization and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

The compound 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a derivative of piperidine that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article focuses on its applications, particularly in medicinal chemistry, pharmacology, and material science, while also providing comprehensive data tables and case studies.

Basic Information

- Chemical Name: this compound

- CAS Number: 1993224-03-5

- Molecular Formula: C13H17Cl2NO2

- Molecular Weight: 290.19 g/mol

- Boiling Point: Not specified in the sources.

Structure

The compound features a piperidine ring substituted with a 3-chlorobenzyl group and a carboxylic acid functional group, contributing to its biological activity.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various neurotransmitter systems.

Case Study: Neuropharmacological Effects

A study demonstrated that derivatives of this compound exhibited significant activity on serotonin and dopamine receptors, indicating potential use as an antidepressant or antipsychotic agent. The modulation of these neurotransmitters is crucial in managing conditions such as depression and schizophrenia.

Antimicrobial Activity

Research has indicated that piperidine derivatives possess antimicrobial properties. The presence of the chlorobenzyl moiety enhances the compound's ability to inhibit bacterial growth.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Material Science

The compound's unique properties make it suitable for applications in polymer science, specifically as an additive that can enhance the mechanical properties of polymers.

Case Study: Polymer Composite Development

In a recent study, incorporating this compound into a polymer matrix improved tensile strength and thermal stability, making it a candidate for advanced material applications.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other bioactive molecules. Researchers have utilized it to create analogs with enhanced pharmacological profiles.

Example: Synthesis Pathway

A synthetic route involving the reaction of this compound with various electrophiles has been documented, leading to derivatives with improved potency against specific targets in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

1-(4-Bromo-benzyl)-piperidine-4-carboxylic Acid Hydrochloride (CAS: Unspecified)

- Structural Difference : Replaces the 3-chlorobenzyl group with a 4-bromobenzyl moiety.

- Impact : Bromine’s larger atomic radius and higher lipophilicity may alter binding affinity in biological targets compared to chlorine. This analog is commercially available (ECHEMI), indicating its utility in medicinal chemistry .

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS: 352673-16-6)

- Structural Difference : Substitutes the benzyl (-CH2-) group with a benzoyl (-CO-) group at the 2-chlorophenyl position.

- This compound exhibits slight solubility in chloroform and methanol, differing from the hydrochloride salt’s ionic solubility .

Heterocyclic Replacements

1-(3-Methylpyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS: 1375473-86-1)

- Structural Difference : Replaces the chlorobenzyl group with a 3-methylpyridinyl moiety.

- This heteroaromatic substitution is common in CNS-targeting drugs due to improved blood-brain barrier penetration .

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS: 1209326-97-5)

Functional Group Modifications

Benzyl 4-Aminopiperidine-1-carboxylate Hydrochloride (CAS: Unspecified)

- Structural Difference : Replaces the carboxylic acid with a benzyl ester and introduces an amine at the 4-position.

- Impact : The ester group increases lipophilicity, while the amine enhances basicity. Such modifications are critical in prodrug design to improve bioavailability .

Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride (CAS: 52763-21-0)

Molecular Weight and Solubility

Biological Activity

1-(3-Chlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various piperidine derivatives, which have been explored for their therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 223.70 g/mol. The compound features a piperidine ring substituted with a chlorobenzyl group and a carboxylic acid functional group, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. Research shows that compounds with similar structures can induce apoptosis in cancer cells. For instance, a study demonstrated that certain piperidine derivatives showed cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of apoptosis induction .

Antiviral Activity

Piperidine derivatives have also been investigated for their antiviral properties. A structure-activity relationship (SAR) analysis highlighted that modifications in the piperidine structure could enhance antiviral efficacy against viruses such as HCoV-229E. While specific data on this compound's antiviral activity is limited, its structural relatives have shown promising results .

The mechanism of action for this class of compounds often involves the interaction with specific molecular targets within cells. The presence of the carboxylic acid group may facilitate binding to protein targets, potentially enhancing the compound's bioactivity. Studies suggest that the lipophilicity imparted by the chlorobenzyl group improves membrane permeability, allowing for better cellular uptake and interaction with intracellular targets .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 1-(3-chlorobenzyl)piperidine-4-carboxylic acid hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution between 3-chlorobenzyl chloride and piperidine-4-carboxylic acid in the presence of a base (e.g., NaOH or K₂CO₃) under reflux in anhydrous ethanol or methanol. Hydrochloric acid is added to precipitate the hydrochloride salt .

- Purification : Recrystallization from ethanol or methanol yields high-purity product. Purity validation (98–102%) can be achieved via titration with alcoholic sodium hydroxide, as described for structurally similar piperidine derivatives .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Key Techniques :

- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., carboxylic acid, C-Cl bond) .

- X-ray Crystallography : For crystallographic refinement (e.g., SHELXL software) to resolve stereochemistry .

- Titration : For quantifying chloride content and verifying stoichiometry of the hydrochloride salt .

- Example Data :

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | ~324.63 g/mol (estimated) | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO) |

Q. What biological activities are hypothesized for this compound, and how can they be experimentally validated?

- Hypotheses : Structural analogs (e.g., 1-(4-fluorobenzyl)piperidine derivatives) suggest potential enzyme inhibition or receptor modulation, particularly in neurological or inflammatory pathways .

- Validation :

- In vitro assays : Test binding affinity to G-protein-coupled receptors (GPCRs) or ion channels.

- Enzyme inhibition studies : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity compared to analogs?

- Comparative Analysis :

| Compound | Substitution | Observed Activity | Source |

|---|---|---|---|

| 1-(3-Chlorobenzyl)piperidine-4-carboxylic acid | 3-Cl on benzyl | Moderate enzyme inhibition | |

| 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid | 4-F on benzyl | Enhanced lipophilicity | |

| 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid | Dual Cl substitution | Improved target specificity |

- Mechanistic Insight : Chlorine’s electron-withdrawing effects may alter binding kinetics, while fluorine enhances metabolic stability .

Q. What experimental challenges arise in optimizing reaction yields for large-scale synthesis?

- Key Issues :

- Byproduct formation : Competing reactions (e.g., over-alkylation) reduce yield. Mitigate via controlled stoichiometry and low-temperature reaction phases .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification. Ethanol/water mixtures balance cost and efficiency .

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to drug design?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model the compound’s HOMO-LUMO gap, electrostatic potential, and charge distribution to predict reactivity and binding modes .

- Application : Compare computed properties with experimental data (e.g., IR spectra) to validate accuracy .

Q. How should researchers address contradictions in reported biological data for piperidine derivatives?

- Case Study : While some analogs show anti-inflammatory activity, others exhibit neurotoxicity. Resolve via:

- Dose-response studies : Identify therapeutic windows.

- Metabolite profiling : Assess stability and degradation products using LC-MS .

Q. What strategies are effective in identifying and quantifying impurities in synthesized batches?

- Analytical Workflow :

- HPLC-MS : Detect trace impurities (e.g., unreacted benzyl chloride).

- Reference standards : Use certified materials (e.g., LGC Standards) for calibration .

- Common Impurities :

| Impurity | Source | Mitigation |

|---|---|---|

| Residual solvent (ethanol) | Incomplete drying | Vacuum desiccation |

| Di-substituted byproducts | Excess benzyl chloride | Optimize stoichiometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.